molecular formula C6H6ClNO3S B8184397 3-Methoxypyridine-4-sulfonyl chloride CAS No. 1060801-86-6

3-Methoxypyridine-4-sulfonyl chloride

Cat. No.: B8184397
CAS No.: 1060801-86-6
M. Wt: 207.64 g/mol
InChI Key: PKJCPUMHBLFXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypyridine-4-sulfonyl chloride ( 1060801-86-6) is a versatile chemical intermediate with the molecular formula C 6 H 6 ClNO 3 S and a molecular weight of 207.63 . As a sulfonyl chloride, it is highly reactive towards nucleophiles and is primarily used in organic synthesis and medicinal chemistry research. Its key function is to act as a precursor for the introduction of the 3-methoxypyridine-4-sulfonyl moiety into target molecules, commonly through reactions with amines to create sulfonamides . This makes it a valuable building block in the development of potential pharmaceutical compounds, where sulfonamide groups are often utilized to modulate bioactivity and physicochemical properties. The compound requires careful handling and cold-chain transportation to maintain its stability and reactivity. This product is intended for research and further manufacturing applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methoxypyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-11-5-4-8-3-2-6(5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJCPUMHBLFXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285586
Record name 3-Methoxy-4-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-86-6
Record name 3-Methoxy-4-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Pentachloride-Mediated Chlorination

Procedure :

  • Reactants : 3-Methoxypyridine-4-sulfonic acid, PCl₅ (0.85–1.2 molar equivalents), solvent (monochlorobenzene or trifluoromethylbenzene).

  • Conditions : Reflux at 110–130°C for 3–5 hours under inert atmosphere.

  • Work-up : Distillation under reduced pressure (0.2–1.2 kPa) to isolate the product.

Key Findings :

  • Yield : 85–94%.

  • Byproduct Mitigation : Controlled stepwise addition of PCl₅ minimizes 5-chloropyridine sulfonyl chloride formation (<0.1% area ratio by GC).

  • Solvent Impact : Chlorobenzene suppresses side reactions compared to toluene.

Data Table 1 : Optimization of PCl₅-Based Chlorination

ParameterOptimal RangeImpact on Yield/Purity
PCl₅ Equivalents0.85–1.0 eq>90% yield, <0.5% byproducts
Temperature120–125°CMaximal conversion in 3 hr
SolventMonochlorobenzene99.7% purity (HPLC)

Phosphorus Trichloride/Chlorine Gas System

Procedure :

  • Reactants : 3-Methoxypyridine-4-sulfonic acid, PCl₃ (1.5–2.0 eq), Cl₂ gas (1.0–1.2 eq).

  • Conditions : Reflux at 80–100°C with continuous Cl₂ bubbling.

  • Work-up : Aqueous NaHCO₃ neutralization, extraction with methyl tert-butyl ether (MTBE).

Key Findings :

  • Yield : 88–92%.

  • Advantages : Lower PCl₃ excess reduces waste vs. PCl₅ methods.

  • Challenges : Requires precise Cl₂ flow control to avoid over-chlorination.

Alternative Synthetic Routes

Sulfonation-Chlorination Tandem Reaction

Procedure :

  • Step 1 : Sulfonation of 3-methoxypyridine with chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Step 2 : In situ chlorination using PCl₅ at 50°C.

Key Findings :

  • Yield : 78–82%.

  • Limitations : Requires strict temperature control to prevent demethylation.

Critical Analysis of Methodologies

Solvent Selection

  • Halogenated Solvents : Chlorobenzene enhances solubility of intermediates and reduces byproduct formation.

  • Eco-Friendly Alternatives : Attempts using toluene or MTBE resulted in 10–15% lower yields due to poor reagent miscibility.

Reaction Monitoring

  • In-Process Controls : HPLC tracking of sulfonic acid consumption (retention time: 4.2 min) and sulfonyl chloride formation (retention time: 6.8 min).

  • Safety Protocols : Phosphorus oxychloride (POCl₃) byproduct distillation at 90°C/3.6 kPa prevents exothermic decomposition.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Pilot studies show 20% throughput increase using microreactors with PCl₃/Cl₂.

  • Catalyst Recycling : POCl₃ recovery achieves >95% efficiency via fractional distillation.

Regulatory Compliance

  • Waste Streams : Phosphate-rich residues require neutralization with Ca(OH)₂ to meet EPA discharge limits.

  • Storage : Stabilization with 0.1% hydroquinone prevents radical-induced decomposition during long-term storage.

Emerging Technologies

Biocatalytic Approaches

  • Enzyme-Mediated Chlorination : Preliminary data using chloroperoxidase from Caldariomyces fumago show 40% conversion at 25°C, but scalability remains unproven.

Photochemical Methods

  • UV-Activated Chlorination : Pilot trials with thionyl chloride (SOCl₂) and LED irradiation (365 nm) achieve 65% yield in 2 hours, reducing phosphorus reagent use .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as peroxides can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:
3-Methoxypyridine-4-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. It enables the introduction of sulfonyl groups into target molecules, which can enhance their reactivity and biological activity. This compound is particularly useful in synthesizing sulfonamides and other derivatives through nucleophilic substitution reactions.

Major Products Formed:
The reactions involving this compound typically yield sulfonamide derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific products depend on the nucleophiles employed and the reaction conditions.

Biological Applications

Modification of Biological Molecules:
In biological research, this compound can modify proteins, peptides, and other biomolecules through sulfonylation reactions. This modification can help elucidate biochemical pathways and interactions within cellular systems.

Potential Neuroprotective Agents:
Research indicates that compounds derived from this compound may exhibit neuroprotective properties. For instance, its analogs have been studied for their ability to stabilize mitochondrial function, which is critical in preventing neuronal apoptosis during neurodegenerative processes .

Pharmaceutical Development

Intermediate in Drug Synthesis:
The compound serves as an intermediate in the development of various pharmaceutical agents. Its sulfonyl group is integral to enhancing the pharmacokinetic properties of drug candidates, potentially improving their efficacy and safety profiles.

Case Studies:

  • Neuroprotective Compounds: In studies involving neuroprotective agents, derivatives of this compound have shown promise in animal models for conditions like Parkinson's disease by mitigating mitochondrial dysfunction .
  • Anti-inflammatory Agents: Sulfonamide derivatives synthesized from this compound have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, similar to known non-steroidal anti-inflammatory drugs (NSAIDs).

Industrial Applications

Production of Dyes and Pigments:
Beyond its applications in research and medicine, this compound is also utilized in the industrial sector for producing dyes and specialty chemicals. Its ability to form stable sulfonamide linkages makes it valuable in creating colorants with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-methoxypyridine-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride reagent. It reacts with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Features
Compound Substituent Positions Electron Effects Reactivity Profile
3-Methoxypyridine-4-sulfonyl chloride 3-OCH₃, 4-SO₂Cl Methoxy (electron-donating), SO₂Cl (electron-withdrawing) Moderate reactivity due to balanced electronic effects
2-Methoxypyridine-5-sulfonyl chloride 2-OCH₃, 5-SO₂Cl Methoxy closer to SO₂Cl may enhance resonance stabilization Higher stability, slower reactions
Pyridine-3-sulfonyl chloride 3-SO₂Cl Strong electron-withdrawing effect High reactivity, prone to hydrolysis
Benzene sulfonyl chloride No heteroatom Less electron-deficient ring Lower reactivity compared to pyridine analogs

Key Insights :

  • Positional Isomerism : The 3-methoxy group in this compound reduces ring electron deficiency compared to unsubstituted pyridine sulfonyl chlorides, moderating its reactivity .
  • Heterocyclic vs. Aromatic Systems : Pyridine-based sulfonyl chlorides (e.g., this compound) are more reactive than benzene analogs due to the ring’s electron-deficient nature, facilitating nucleophilic substitution .

Stability and Reactivity

  • Hydrolytic Stability : The methoxy group in this compound may slightly enhance stability against hydrolysis compared to pyridine-3-sulfonyl chloride, which lacks electron-donating substituents .
  • Synthetic Utility : In reactions with amines, this compound exhibits faster sulfonamide formation than benzene sulfonyl chlorides but slower than pyridine-3-sulfonyl chloride due to electronic modulation .

Biological Activity

3-Methoxypyridine-4-sulfonyl chloride (CAS No. 1060801-86-6) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and a sulfonyl chloride group. This structure contributes to its reactivity and interaction with biological targets. The sulfonyl chloride moiety is known for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including those related to this compound. For instance, compounds synthesized from sulfonyl chlorides have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition were measured to assess efficacy.

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
This compound derivative 1E. coli31 ± 0.127.81
This compound derivative 2S. aureus28 ± 0.1015.63
Control (Ciprofloxacin)E. coli32 ± 0.127.81

These results indicate that derivatives of this compound possess significant antibacterial properties, comparable to established antibiotics like ciprofloxacin .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within microbial cells. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic functions critical for bacterial survival.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyridine derivatives with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The resulting sulfonyl chloride can then be modified further to enhance its biological activity.

Case Studies

  • Antibacterial Screening : A series of derivatives were synthesized from this compound and screened against common bacterial strains. Results indicated that certain modifications significantly increased antibacterial potency .
  • Enzyme Inhibition Studies : Research has shown that some derivatives inhibit key enzymes involved in bacterial metabolism, suggesting potential as drug candidates for treating infections caused by resistant strains .

Q & A

Q. What are the standard protocols for synthesizing derivatives of 3-Methoxypyridine-4-sulfonyl chloride?

Methodological Answer: Derivatives are typically synthesized via nucleophilic substitution or sulfonamide coupling. A common approach involves reacting the sulfonyl chloride with amines or alcohols under controlled conditions. For example:

  • Amine Coupling: Dissolve the amine substrate (e.g., 5-bromo-2-methoxypyridin-3-amine) in anhydrous pyridine, add this compound dropwise, and stir at room temperature for 24 hours. After evaporation, precipitate the product using water, filter, and wash with hexane to yield sulfonamide derivatives (91% yield reported in similar systems) .
  • Low-Temperature Reactions: For thermally sensitive substrates, reactions may require cooling (e.g., -40°C) and inert atmospheres to prevent decomposition, as demonstrated in methanesulfonyl chloride reactions .

Q. How can researchers ensure the purity of this compound after synthesis?

Methodological Answer: Critical purification steps include:

  • Filtration and Washing: Post-reaction precipitation followed by washing with non-polar solvents (e.g., hexane) removes unreacted starting materials .
  • Column Chromatography: Use silica gel with gradient elution (e.g., 0.5–2% MeOH in CH₂Cl₂) to isolate pure compounds, as validated in sulfonate ester purification .
  • Analytical Validation: Confirm purity via TLC (Rf comparison), HPLC (≥95% peak area), and NMR (absence of extraneous peaks).

Advanced Research Questions

Q. How to optimize reaction conditions when using this compound with thermally unstable substrates?

Methodological Answer:

  • Temperature Control: Conduct reactions at low temperatures (-40°C to 0°C) to stabilize reactive intermediates, as shown in methanesulfonyl chloride protocols .
  • Solvent Selection: Use anhydrous, aprotic solvents (e.g., pyridine or CH₂Cl₂) to minimize side reactions.
  • Stoichiometry Adjustments: Employ a slight excess of sulfonyl chloride (1.2–1.5 equiv) to drive reactions to completion while avoiding substrate degradation. Monitor progress via TLC or in-situ IR spectroscopy.

Q. What analytical techniques are critical for confirming the structure of sulfonamide derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures to unambiguously confirm stereochemistry and bonding, as demonstrated for related pyrimidine sulfonamides .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy and sulfonyl proton environments).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas, while tandem MS (MS/MS) elucidates fragmentation pathways.

Q. How to resolve contradictions in sulfonation reaction yields reported in different studies?

Methodological Answer:

  • Variable Analysis: Compare solvent polarity (e.g., pyridine vs. dichloromethane), reaction time (24 hours vs. shorter durations), and substrate nucleophilicity.
  • Reproducibility Tests: Replicate conflicting protocols with controlled variables (e.g., moisture levels, inert gas purging). For example, extended stirring (24 hours) in pyridine may improve yields over shorter reactions in less polar solvents .

Safety and Handling

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
  • First Aid: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously for 15 minutes and seek medical attention .
  • Storage: Store in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis.

Applications in Complex Synthesis

Q. How to employ this compound in cross-coupling reactions for complex heterocycle synthesis?

Methodological Answer:

  • Suzuki-Miyaura Coupling: React with boronic acid derivatives (e.g., 3-Chloro-2-methoxypyridine-4-boronic acid) under Pd catalysis. Optimize conditions using a 1:1.2 molar ratio of sulfonyl chloride to boronic acid, Na₂CO₃ base, and DMF/H₂O solvent at 80°C .
  • Buchwald-Hartwig Amination: Couple with aryl halides using Pd₂(dba)₃ and Xantphos ligands to generate biaryl sulfonamides.

Stability and Storage

Q. What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

  • Hydrolysis Sensitivity: Susceptible to moisture; store under nitrogen or argon.
  • Thermal Stability: Stable at room temperature for short periods but degrade above 40°C. Long-term storage at -20°C in sealed amber vials is recommended.
  • Compatibility: Avoid contact with strong bases or nucleophiles (e.g., amines, alcohols) outside controlled reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.